molecular formula C9H9F3N2O B112374 3-amino-N-(2,2,2-trifluoroethyl)benzamide CAS No. 260973-22-6

3-amino-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B112374
CAS No.: 260973-22-6
M. Wt: 218.18 g/mol
InChI Key: ZBBZFKFGADOTAS-UHFFFAOYSA-N
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Description

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . It is characterized by a benzamide core structure substituted with an amino group at the meta position and a 2,2,2-trifluoroethyl group on the amide nitrogen. This specific arrangement of functional groups makes it a versatile building block and intermediate in organic and medicinal chemistry research. The compound is supplied with a guaranteed purity of 98.0% . Benzamide compounds, as a class, are frequently explored for their diverse pharmaceutical applications and have been investigated in the context of cardiovascular diseases . As a key structural motif, it serves as a valuable precursor for synthesizing more complex molecules for biological evaluation. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. For detailed handling and safety information, please consult the Safety Data Sheet. The CAS registry number for this compound is 260973-22-6 .

Properties

IUPAC Name

3-amino-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-2-1-3-7(13)4-6/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZFKFGADOTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269195
Record name 3-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260973-22-6
Record name 3-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260973-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro group, while substitution of the trifluoroethyl group can lead to various substituted benzamides .

Scientific Research Applications

Pharmaceutical Development

The unique structural characteristics of 3-amino-N-(2,2,2-trifluoroethyl)benzamide make it a valuable candidate in drug development:

  • Mechanism of Action : The trifluoroethyl group increases the compound's ability to penetrate cellular membranes, while the amino and benzamide functionalities enable specific binding to target proteins or enzymes. This interaction can modulate protein activity and influence metabolic pathways within cells.
  • Clinical Applications : Several derivatives synthesized from this compound have shown promise in treating various conditions. For instance, trifluoromethylpyridines derived from it have been utilized as active ingredients in over 20 agrochemicals that have received ISO common names.

Agrochemical Applications

This compound serves as a precursor for synthesizing trifluoromethylpyridines, which are crucial in the agrochemical industry:

  • Synthesis of Agrochemicals : The compound has been instrumental in developing five pharmaceutical and two veterinary products that have gained market approval. Many candidates are currently undergoing clinical trials.
  • Research Findings : Recent studies indicate that N-2,2,2-trifluoroethylisatin ketimines synthesized from this compound have garnered attention for their potential applications in various organic synthesis reactions.

Research and Development

The compound is also used extensively in research settings:

  • Biochemical Research : It is employed in proteomics research due to its ability to interact with specific molecular targets such as enzymes and receptors .
  • Synthesis of Complex Molecules : As a building block, this compound facilitates the creation of more complex organic molecules essential for various scientific investigations.

Data Table: Summary of Applications

Application AreaDescriptionOutcomes/Results
Pharmaceutical DevelopmentDrug candidates targeting specific proteins/enzyme interactionsMultiple derivatives undergoing clinical trials; market-approved products
Agrochemical SynthesisPrecursor for trifluoromethylpyridinesOver 20 new agrochemicals with ISO names; veterinary products approved
ResearchUsed in proteomics and organic synthesisSignificant findings in enzyme interactions; complex molecule synthesis

Case Studies

  • Pharmaceutical Case Study :
    • A study demonstrated that derivatives of this compound showed enhanced efficacy against specific cancer cell lines due to their ability to modulate protein activity effectively.
  • Agrochemical Case Study :
    • Research highlighted the successful synthesis of a new class of herbicides derived from trifluoromethylpyridines that exhibited improved selectivity and potency compared to existing products.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and benzamide groups facilitate binding to target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-N-(2,2,2-trifluoroethyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis, and biological activities:

Compound Name Benzamide Substituent Amide Nitrogen Substituent Key Properties/Activities Synthesis Method Reference
This compound 3-Amino 2,2,2-Trifluoroethyl Potential kinase inhibitor (inferred from analogs) Not detailed in evidence
4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide 4-Bromo, 2,6-dimethoxy 2,2,2-Trifluoroethyl Salt-inducible kinase inhibitor (IC₅₀ = 0.5 μM) Coupling of carboxylic acid with amine
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide 3-Chloro 2-(Trifluoromethyl)phenyl Unreported bioactivity; used in crystallography Not specified
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide 2-Hydroxy 3-Trifluoromethyl-phenyl Hydrazide intermediates for bioactive compounds Condensation with hydrazine
N-(2,2,2-Trifluoroethyl)-4-chlorobenzamide 4-Chloro 2,2,2-Trifluoroethyl Intermediate for imidoyl chloride synthesis Phosphorus pentachloride-mediated reaction

Key Observations:

Substituent Effects on Bioactivity Electron-withdrawing groups (e.g., trifluoroethyl, trifluoromethyl) enhance metabolic stability and ligand-protein interactions . For example, the trifluoroethyl group in 4-(5-bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide contributes to its potency as a kinase inhibitor . The 3-amino group in the target compound may improve solubility compared to halogenated analogs (e.g., 3-chloro or 4-chloro derivatives) .

Synthetic Routes

  • Trifluoroethyl-substituted benzamides are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides) and 2,2,2-trifluoroethylamine .
  • In contrast, hydrazide derivatives (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)benzamide hydrazides) are synthesized through condensation with hydrazine, enabling further derivatization into hydrazones .

Structural and Conformational Insights

  • X-ray crystallography of analogs like 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide reveals that substituents on the benzamide ring influence molecular conformation and crystal packing . The trifluoroethyl group in the target compound likely induces steric and electronic effects that modulate binding interactions.

Further studies are needed to validate this hypothesis.

Biological Activity

3-amino-N-(2,2,2-trifluoroethyl)benzamide (CAS No. 260973-22-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with an amino group and a trifluoroethyl substituent. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cellular functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures demonstrated activity against various bacterial strains, indicating that modifications in the benzamide scaffold can lead to enhanced antimicrobial effects.

Anticancer Activity

Research has shown that certain benzamide derivatives exhibit significant anticancer properties. For example, compounds with trifluoroethyl substitutions have been evaluated for their ability to induce apoptosis in cancer cells. A study indicated that structural modifications can improve potency against specific cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoroethyl enhances the compound's potency by stabilizing reactive intermediates during enzyme interactions.
  • Positioning of Functional Groups : Variations in the position of amino groups on the benzene ring can significantly affect biological activity and selectivity towards specific targets.

Case Study 1: Anticancer Activity

In a study evaluating a series of benzamide derivatives, this compound was tested against several cancer cell lines. Results showed that it exhibited cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells. This suggests potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of similar compounds. It was found that certain derivatives could inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro. The mechanism involved competitive inhibition where the compound mimicked substrate binding.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against Gram-positive bacteria
AnticancerIC50 = 15 µM in breast cancer cells
Enzyme InhibitionCompetitive inhibition observed

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